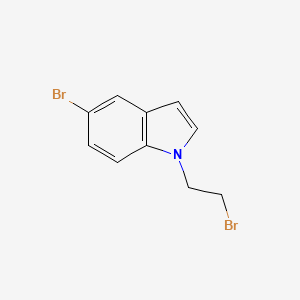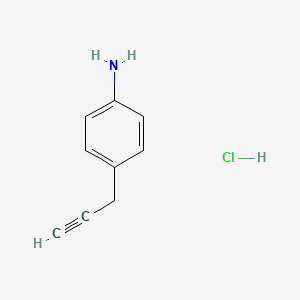
4-(Prop-2-yn-1-yl)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-yn-1-yl)aniline hydrochloride is an organic compound that features a propargyl group attached to the aniline moiety. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)aniline hydrochloride typically involves the reaction of 4-(Prop-2-yn-1-yl)aniline with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature.
Reaction Time: The reaction time can vary but is typically around 1-2 hours.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-2-yn-1-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(Prop-2-yn-1-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-yn-1-yl)aniline hydrochloride involves its interaction with molecular targets through its functional groups:
Molecular Targets: It can interact with enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate various biochemical pathways, including oxidative stress pathways and signal transduction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a chlorine atom.
4-Fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: Similar structure but with a fluorine atom.
4-(Prop-2-ynyloxy)aniline: Similar structure but with an ether linkage instead of a direct bond to the aniline.
Uniqueness
4-(Prop-2-yn-1-yl)aniline hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and potential applications in various fields. Its propargyl group allows for unique chemical transformations that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-prop-2-ynylaniline;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h1,4-7H,3,10H2;1H |
Clave InChI |
FRQGNBDKMUNFJX-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1=CC=C(C=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


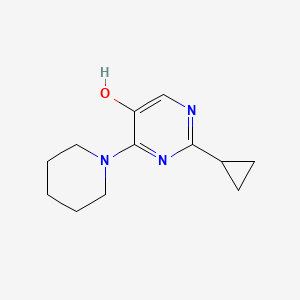
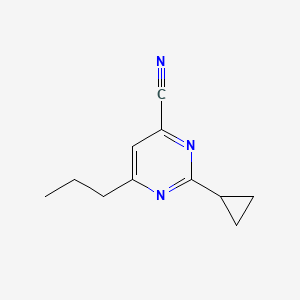
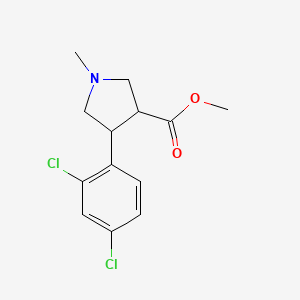

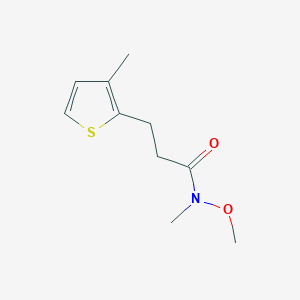
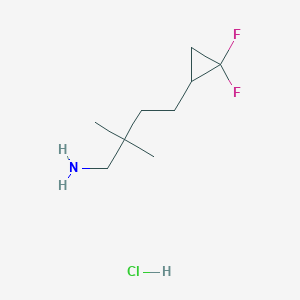
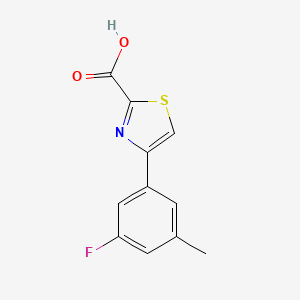
![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)
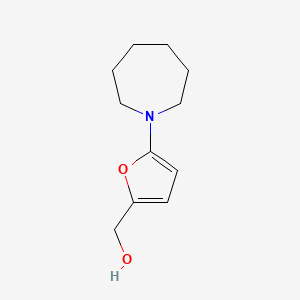
![(3aR,6aR)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole](/img/structure/B14867472.png)

![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)

